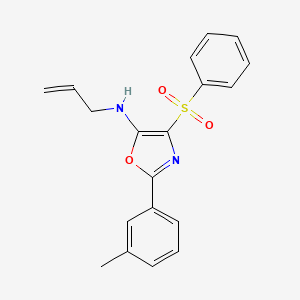

4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-N-(PROP-2-EN-1-YL)-1,3-OXAZOL-5-AMINE

Description

4-(Benzenesulfonyl)-2-(3-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine is a substituted 1,3-oxazole derivative featuring a benzenesulfonyl group at position 4, a 3-methylphenyl substituent at position 2, and a propenylamine moiety at position 3. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features suggest similarities to known bioactive oxazole derivatives, such as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name |

4-(benzenesulfonyl)-2-(3-methylphenyl)-N-prop-2-enyl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-3-12-20-18-19(25(22,23)16-10-5-4-6-11-16)21-17(24-18)15-9-7-8-14(2)13-15/h3-11,13,20H,1,12H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBOMSIVMPEHEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(O2)NCC=C)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-N-(PROP-2-EN-1-YL)-1,3-OXAZOL-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the oxazole derivative in the presence of a base.

Attachment of the 3-Methylphenyl Group: This step involves the use of Friedel-Crafts alkylation or acylation reactions to attach the 3-methylphenyl group to the oxazole ring.

Addition of the Prop-2-en-1-yl Group: The final step involves the alkylation of the nitrogen atom in the oxazole ring with a prop-2-en-1-yl halide under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-N-(PROP-2-EN-1-YL)-1,3-OXAZOL-5-AMINE undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the oxazole ring or the benzenesulfonyl group, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings and the oxazole ring.

Addition: The prop-2-en-1-yl group can undergo addition reactions, such as hydroboration or hydrogenation, to form saturated derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-N-(PROP-2-EN-1-YL)-1,3-OXAZOL-5-AMINE has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-N-(PROP-2-EN-1-YL)-1,3-OXAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Oxazole Derivatives

Key Observations:

- However, AAZ’s ethylsulfonyl group may confer higher lipophilicity compared to the target’s benzenesulfonyl moiety .

- Aromatic Substitutents : The 3-methylphenyl group in the target compound contrasts with AAZ’s pyridinylphenyl and trifluoromethylphenyl in ’s compound. These differences influence electronic effects (e.g., electron-withdrawing CF₃ vs. electron-donating methyl) and steric bulk .

Pharmacological and Physicochemical Properties

Table 2: Inferred Properties Based on Structural Analogues

Discussion :

Biological Activity

4-(Benzenesulfonyl)-2-(3-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine is a synthetic organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique oxazole ring and sulfonamide group, which contribute to its biological activity. Research has indicated that derivatives of this compound may exhibit various pharmacological effects, including antitumor and antimicrobial properties.

The molecular formula for this compound is C19H18N2O3S, with a molecular weight of 354.43 g/mol. The compound features a logP value of 3.8442, indicating moderate lipophilicity, which can influence its bioavailability and interaction with biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C19H18N2O3S |

| Molecular Weight | 354.43 g/mol |

| logP | 3.8442 |

| Polar Surface Area | 58.115 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. The benzenesulfonyl group enhances binding affinity to target enzymes or receptors, while the oxazole ring may facilitate interactions that lead to biological responses. Studies suggest that compounds containing oxazole rings can influence cell signaling pathways and exhibit cytotoxic effects against various cancer cell lines.

Antitumor Activity

Research has shown that derivatives of oxazole compounds exhibit potent antitumor activity across various cancer cell lines. For instance, studies have reported that certain oxazole derivatives induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231), demonstrating their potential as therapeutic agents.

Case Study: Antitumor Effects on MCF-7 Cells

A study investigating the cytotoxic effects of similar compounds found that the presence of electron-donating groups significantly enhanced the activity against MCF-7 cells. The IC50 values for these compounds ranged from 5 nM to over 50 µM, indicating a strong correlation between structural modifications and biological efficacy .

Antimicrobial Activity

In addition to antitumor properties, this compound has been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against various bacterial strains.

Table: Antimicrobial Activity

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 4-(Benzenesulfonyl)... | Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.